REACTION_CXSMILES
|
[NH2:1][C:2]1[S:6][N:5]=[C:4]([CH3:7])[N:3]=1.[N:8]([O-])=[O:9].[Na+]>S(=O)(=O)(O)O.N([O-])=O.[Na+]>[CH3:7][C:4]1[N:3]=[C:2]([NH:1][N:8]=[O:9])[S:6][N:5]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NS1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.116 mmol
|
Type
|
catalyst
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
While the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of dropwise addition
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice cold water
|
Type
|
CUSTOM
|
Details
|
The crystals were dried in the air at room temperature overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NSC(=N1)NN=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 50831.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |